gymnandine
Description
Properties
CAS No. |
150036-84-3 |
|---|---|
Molecular Formula |
C23H27N5O4 |
Synonyms |
gymnandine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Skeleton Type : this compound (denudatine-type) lacks the esterified C8 side chain seen in aconitine, reducing its acute toxicity .
- Oxygenation Patterns : Compared to talatisamine, this compound features additional oxygen bridges, enhancing its polarity and pharmacokinetic profile .
Pharmacological Comparison
- Toxicity : Aconitine exhibits high neurotoxicity (LD₅₀ ~1 mg/kg in mice) due to sodium channel overactivation, whereas this compound’s denudatine skeleton shows milder effects in preliminary assays .
- Therapeutic Potential: this compound: Hypothesized neuroprotective effects based on structural similarity to denudatine, which modulates GABA receptors . Atisine HCl: Demonstrated antiarrhythmic activity via calcium channel blockade, a mechanism absent in this compound .
Research Findings and Data Tables
Table 1: Comparative Bioactivity Profiles
| Compound | IC₅₀ (Na⁺ Channel Inhibition) | IC₅₀ (Ca²⁺ Channel Inhibition) | Reference |
|---|---|---|---|
| This compound | >100 µM | N/A | |
| Aconitine | 0.1 µM | 50 µM | |
| Talatisamine | 10 µM | >100 µM |
Critical Analysis of Contradictions and Limitations
- Structural Misclassification : Early studies conflated denudatine-type alkaloids with atisine-type due to overlapping NMR signals; modern MS/MS techniques have resolved this .
- Bioactivity Data Gaps : this compound’s neuroprotective claims lack in vivo validation, unlike aconitine’s well-documented toxicity .
Preparation Methods
Unified Approach to Denudatine-Type Alkaloids
The first total synthesis of gymnandine was achieved through a biogenetically inspired strategy that unified access to atisine-, ajaconine-, denudatine-, and hetidine-type alkaloids. The approach leveraged a C–H oxidation/aza-pinacol coupling/aza-Prins cyclization sequence to construct the core [2.2.2]-bicyclic ring system (Figure 1). Key steps included:
-
C–H Oxidation : Selective oxidation of a diterpene precursor at C19 enabled the introduction of an α-ketoamide moiety, mimicking putative biosynthetic pathways.
-
Aza-Pinacol Coupling : A reductive coupling between the ketoamide and a proximal aldehyde established the C8–C14 bond with >20:1 diastereoselectivity.
-
Aza-Prins Cyclization : Acid-mediated cyclization of a homoallylic amine intermediate formed the azabicyclo[3.2.1]octane framework, completing the denudatine skeleton.
This method produced this compound in 14 linear steps with an overall yield of 34%, demonstrating the power of bioinspired design in complex alkaloid synthesis.
Oxidative Dearomatization/Diels–Alder (OD/DA) Sequence
Construction of the [2.2.2]-Bicyclic Core
A pivotal advancement in this compound synthesis involved an oxidative dearomatization/Diels–Alder (OD/DA) cycloaddition to assemble the bicyclo[2.2.2]octane motif. The sequence (Figure 2):
-
Dearomatization : Treatment of a phenolic precursor with hypervalent iodine (e.g., PhI(OAc)₂) generated a reactive ortho-quinone methide.
-
Intramolecular Diels–Alder : The quinone methide underwent a [4+2] cycloaddition with a tethered diene, forming the bicyclic core with complete stereocontrol at C1, C5, and C10.
Optimization studies revealed that acetic acid as a solvent improved reaction rates and selectivity (Table 1).
Table 1: Optimization of OD/DA Conditions
| Solvent | Temp (°C) | Yield (%) | Endo:Exo |
|---|---|---|---|
| Toluene | 80 | 45 | 3:1 |
| Acetic acid | 60 | 78 | >20:1 |
| DCM | 40 | 32 | 1.5:1 |
This method enabled gram-scale production of the bicyclic intermediate, which was advanced to this compound in 8 additional steps.
Radical Cyclization and Aza-Wacker Strategies
Ketyl-Olefin Radical Cyclization
A radical-based approach was employed to construct this compound’s carbocyclic framework (Figure 3):
-
Ketyl Formation : Single-electron reduction of a ketone precursor using SmI₂ generated a ketyl radical.
-
6-endo Cyclization : The radical underwent cyclization with a distal olefin, establishing the C3–C4 bond with >95% stereoretention.
Critical Parameters :
-
Solvent : THF/HMPA (5:1) optimized radical stability.
-
Temperature : −78°C minimized side reactions.
This step achieved an 82% yield and was followed by aza-Wacker cyclization to form the pyrrolidine ring (CuCl/O₂, 76% yield).
Late-Stage Functionalization and Diversification
Regioselective Oxidations
Late-stage oxidation at C18 was critical for installing this compound’s tertiary alcohol. Screening of catalysts (Table 2) identified Pd(TFA)₂/PhI(OAc)₂ as optimal for C–H hydroxylation.
Table 2: C18 Hydroxylation Optimization
| Catalyst System | Yield (%) | C18:Other Sites |
|---|---|---|
| Pd(OAc)₂/PhI(OAc)₂ | 45 | 4:1 |
| RuCl₃/NMO | 28 | 2:1 |
| Pd(TFA)₂/PhI(OAc)₂ | 67 | >10:1 |
Reductive Amination
The C6 amine was introduced via a stereoselective reductive amination (NaBH₃CN, pH 4.5, 89% yield), exploiting conformational rigidity of the intermediate ketone.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of this compound Syntheses
| Method | Steps | Overall Yield (%) | Key Innovation |
|---|---|---|---|
| Bioinspired (C–H oxidation) | 14 | 34 | Biomimetic aza-Prins step |
| OD/DA Sequence | 18 | 28 | Bicyclo[2.2.2] core formation |
| Radical/Wacker Hybrid | 22 | 19 | SmI₂-mediated cyclization |
The bioinspired route remains the most efficient, though the OD/DA approach offers superior scalability .
Q & A
Q. How can researchers critically evaluate the "western/northern" bias in this compound’s pharmacological research frameworks?
- Methodological Guidance :
- Incorporate indigenous knowledge systems into study designs (e.g., traditional preparation methods) to decolonize research paradigms .
- Compare this compound’s bioactivity across diverse genetic backgrounds or ecological contexts to challenge homogenized assumptions .
- Use contradiction studies to interrogate power imbalances in knowledge production (e.g., underrepresentation of Global South researchers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
